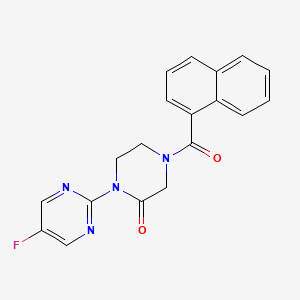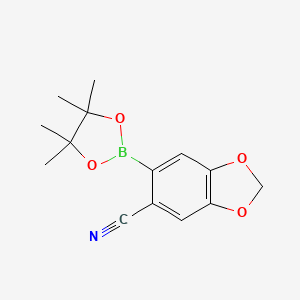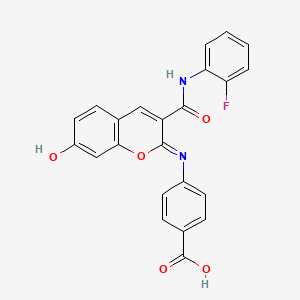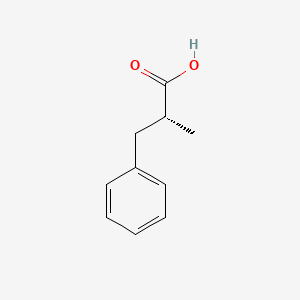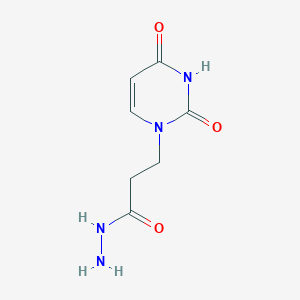
2-chloro-4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the quinoline family and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Fluorine-18-labeled Benzamide Analogues for PET Imaging
A study by Tu et al. (2007) synthesized fluorine-containing benzamide analogs evaluated as ligands for PET imaging of the sigma-2 receptor status of solid tumors. This research illustrates the application of benzamide derivatives in developing diagnostic tools for cancer imaging (Tu et al., 2007).
Synthesis and Fluorescence Studies of Novel Fluorophores
Research by Singh and Singh (2007) involved synthesizing novel fluorophores based on benzamide analogs for labeling nucleosides, showing potential in enhancing oligodeoxyribonucleotide hybridization and fluorescence signaling. This application demonstrates how modifications to the benzamide structure can be utilized in biochemistry and molecular biology (Singh & Singh, 2007).
Luminescent Properties and Photo-induced Electron Transfer
Gan et al. (2003) explored the luminescent properties of naphthalimide compounds with piperazine substituent, providing insights into the use of these compounds in the development of fluorescent probes and materials science (Gan et al., 2003).
Cobalt-Catalyzed C-H Activation/Annulation
A study by Kumon et al. (2021) on the C-H activation/annulation reaction of benzamides with fluoroalkylated alkynes to produce isoquinolinones highlights synthetic applications in organic chemistry and potential pharmaceutical development (Kumon et al., 2021).
Experimental and Theoretical Studies on Coupling of Benzamides
Research by Wu et al. (2017) involving the coupling of benzamides with difluorovinyl tosylate to synthesize fluorinated heterocycles demonstrates the role of benzamide derivatives in synthesizing new chemical entities for pharmaceutical and agrochemical industries (Wu et al., 2017).
Mécanisme D'action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure to the tetrahydroquinoline group in the compound, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of the compound.
Mode of Action
The fluorine atom in the compound could form a hydrogen bond with a suitable donor in the target protein, while the aromatic rings could engage in π-π stacking with aromatic residues in the protein .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The presence of the fluorine atom in the compound could potentially enhance its metabolic stability, as fluorine atoms are known to resist metabolic processes such as oxidation and reduction . The compound’s bioavailability could be influenced by factors such as its solubility, permeability, and stability in the gastrointestinal tract.
Result of Action
Given the wide range of biological activities exhibited by indole derivatives , the compound could potentially induce a variety of molecular and cellular effects, depending on the specific targets and pathways it affects.
Action Environment
Environmental factors could potentially influence the compound’s action, efficacy, and stability. For example, the pH of the environment could influence the rate of certain reactions involving the compound . Additionally, the presence of other substances in the environment, such as proteins or lipids, could potentially interact with the compound and affect its action.
Propriétés
IUPAC Name |
2-chloro-4-fluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN2O2/c1-13(2)9-10-25-19-7-5-16(11-14(19)3-8-20(25)26)24-21(27)17-6-4-15(23)12-18(17)22/h4-7,11-13H,3,8-10H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGXKXPYGDXGJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[4-(4-bromophenyl)-5-cyano-2-cyclopropyl-2-hydroxy-3-(4-methylpyridin-1-ium-1-yl)-3,4-dihydro-1H-pyridin-6-yl]-2-cyanoethenylidene]azanide](/img/structure/B2855830.png)
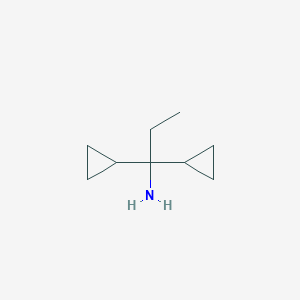

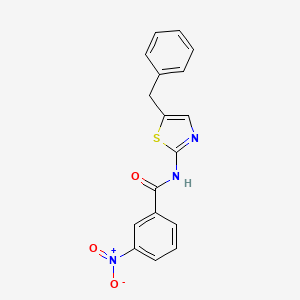
![(1S,6R,8S)-8-Phenyl-3-azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2855836.png)
![(1-ethyl-1H-pyrazol-3-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2855837.png)

